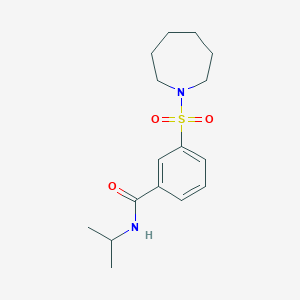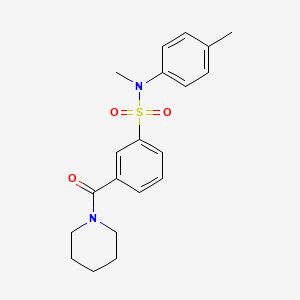
3-(1-azepanylsulfonyl)-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylsulfonyl)-N-isopropylbenzamide, also known as ASB, is a chemical compound that has been studied for its potential applications in scientific research.
作用机制
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide is SIRT2 , a member of the sirtuin family of proteins . Sirtuins are a family of proteins regarded as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes (HDACs) that play crucial roles in many signaling pathways .
Mode of Action
This compound acts as a potent and selective inhibitor of SIRT2 . It interacts with SIRT2, inhibiting its activity in a dose-dependent manner . This interaction results in changes to the regulatory effects that SIRT2 exerts on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. Sirtuins, including SIRT2, bind to many proteins in various subcellular localizations, thus exerting regulatory effects on many biological processes . .
Pharmacokinetics
One source mentions that a similar compound showed brain permeability but little metabolic stability
Result of Action
The inhibition of SIRT2 by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that small-molecule SIRT2 inhibitors can shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in transgenic mouse models .
Action Environment
It is known that multiple factors, such as tissue type, species, age, and the cellular localization of the sirtuins, may regulate their role in the development of diseases . These factors could potentially also influence the action of this compound.
生化分析
Biochemical Properties
3-(1-azepanylsulfonyl)-N-isopropylbenzamide is known to interact with a variety of enzymes, proteins, and other biomolecules . It has been identified as a selective inhibitor of Sirtuin 2 (SIRT2), a protein that plays a crucial role in many signaling pathways . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on SIRT2 . This can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to down-regulate cholesterol biosynthesis genes in primary striatal neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with SIRT2, leading to enzyme inhibition . This interaction can result in changes in gene expression, as SIRT2 is known to play a role in gene silencing, DNA repair, and chromosomal stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
It is known to interact with SIRT2, which plays a role in various metabolic processes .
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)17-16(19)14-8-7-9-15(12-14)22(20,21)18-10-5-3-4-6-11-18/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDTRUHCMLPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4958385.png)
![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1R*,2S*)-2-phenylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B4958398.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)
